molecular formula C10H11NO4S B13399001 Prop-2-en-1-yl 2-sulfamoylbenzoate CAS No. 41538-39-0

Prop-2-en-1-yl 2-sulfamoylbenzoate

Cat. No.: B13399001
CAS No.: 41538-39-0
M. Wt: 241.27 g/mol
InChI Key: FBLXAWLCPWREDG-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-sulfamoylbenzoate is a chemical reagent of interest in medicinal chemistry and biological research. It belongs to the class of sulfamoyl benzoates, which have been identified in scientific literature as a valuable scaffold for developing bioactive molecules . Specifically, sulfamoyl benzoic acid derivatives have been researched as potent and selective non-lipid agonists for the Lysophosphatidic Acid (LPA) G-protein-coupled receptors, such as LPA2 . Activation of this receptor pathway is associated with anti-apoptotic (anti-cell death) effects and the promotion of cellular regeneration, making this chemical class a subject of interest for investigating cytoprotective mechanisms . Researchers can utilize this allyl (prop-2-en-1-yl) ester derivative as a building block or synthetic intermediate in the exploration of structure-activity relationships (SAR). The compound is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all materials in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41538-39-0

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

prop-2-enyl 2-sulfamoylbenzoate

InChI

InChI=1S/C10H11NO4S/c1-2-7-15-10(12)8-5-3-4-6-9(8)16(11,13)14/h2-6H,1,7H2,(H2,11,13,14)

InChI Key

FBLXAWLCPWREDG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Chemical Reactivity, Reaction Mechanisms, and Stability Profiles of Prop 2 En 1 Yl 2 Sulfamoylbenzoate

Hydrolytic Pathways of the Ester and Sulfonamide Linkages

The hydrolytic stability of Prop-2-en-1-yl 2-sulfamoylbenzoate is a critical aspect of its chemical profile, with both the ester and sulfonamide linkages being susceptible to cleavage under certain conditions.

The ester linkage can undergo hydrolysis through both acid- and base-catalyzed pathways. savemyexams.comnih.gov

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester can be hydrolyzed back to 2-sulfamoylbenzoic acid and prop-2-en-1-ol (allyl alcohol). This reaction is reversible, and its completion requires driving the equilibrium, for instance, by removing the allyl alcohol as it is formed. savemyexams.comnih.gov The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for the nucleophilic attack by water. savemyexams.com

Base-Catalyzed Hydrolysis (Saponification): This process is irreversible and generally more efficient than acid-catalyzed hydrolysis. savemyexams.com The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and allyl alcohol. nih.gov The formation of the resonance-stabilized carboxylate anion makes the reaction essentially irreversible. savemyexams.com

The sulfonamide linkage is generally more resistant to hydrolysis than the ester linkage. However, cleavage of the S-N bond can occur under specific, often more forcing, conditions. The stability of sulfonamides is pH-dependent. acs.org While many sulfonamides are relatively stable under neutral and alkaline conditions (pH 7-9), their hydrolysis can be promoted under acidic conditions. acs.orgdomainex.co.uk The hydrolysis of aryl sulfonamides can be influenced by the electronic nature of the aromatic ring; electron-withdrawing groups can make the sulfur atom more electrophilic and potentially more susceptible to nucleophilic attack, including by water or hydroxide ions. domainex.co.uk

Table 1: Comparison of Hydrolytic Conditions for Ester and Sulfonamide Linkages

LinkageConditionCatalystProductsReversibility
EsterAcidicStrong Acid (e.g., HCl, H₂SO₄)2-Sulfamoylbenzoic acid + Allyl alcoholReversible
EsterBasicStrong Base (e.g., NaOH, KOH)Sodium 2-sulfamoylbenzoate + Allyl alcoholIrreversible
SulfonamideAcidicStrong Acid2-Carboxybenzenesulfonic acid + Ammonia (B1221849)Generally slow
SulfonamideNeutral/Alkaline-Generally stable-

Reactivity of the Prop-2-en-1-yl (Allyl) Group: Electrophilic and Radical Additions

The allyl group provides a site of unsaturation, making it susceptible to both electrophilic and radical addition reactions.

Electrophilic Addition: The double bond of the allyl group can be attacked by various electrophiles. For instance, halogens (like Br₂ and Cl₂) can add across the double bond to form dihalogenated derivatives. nih.gov The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion. In the presence of water, a halohydrin can be formed. The regioselectivity of the addition of unsymmetrical reagents like hydrogen halides (e.g., HBr) is expected to follow Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogens, leading to the more stable secondary carbocation intermediate.

Radical Addition: The allyl group can also undergo radical addition reactions. For example, in the presence of a radical initiator (like peroxides), HBr can add to the double bond in an anti-Markovnikov fashion. youtube.com This is because the bromine radical adds first to the less substituted carbon to generate the more stable secondary radical intermediate. Radical polymerization of the allyl group is also a possibility under appropriate conditions. nih.gov The presence of the electron-withdrawing benzoate (B1203000) group might influence the reactivity of the double bond towards radical attack.

Table 2: Expected Products of Addition Reactions to the Allyl Group

ReagentConditionMajor Product
Br₂ in CCl₄DarkProp-2-en-1-yl 2-(aminosulfonyl)-1-(2,3-dibromopropyl)benzoate
HBrNo peroxidesProp-2-en-1-yl 2-(aminosulfonyl)-1-(2-bromopropyl)benzoate
HBrPeroxides, light/heatProp-2-en-1-yl 2-(aminosulfonyl)-1-(3-bromopropyl)benzoate

Electrophilic and Nucleophilic Substitutions on the Benzoate Core

The benzene (B151609) ring of the benzoate core is substituted with two electron-withdrawing groups: the ester group (-COOR) and the sulfamoyl group (-SO₂NH₂). Both groups are deactivating and meta-directing in electrophilic aromatic substitution (EAS) reactions. savemyexams.comlibretexts.orgyoutube.combyjus.com

Electrophilic Aromatic Substitution (EAS): Due to the presence of two deactivating groups, the benzene ring of this compound is strongly deactivated towards electrophilic attack. Reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require harsh conditions and are expected to proceed slowly. savemyexams.combyjus.com The incoming electrophile would be directed to the positions meta to both existing substituents, primarily at the C4 and C6 positions relative to the ester group.

Nucleophilic Aromatic Substitution (NAS): The presence of strong electron-withdrawing groups, particularly ortho and para to a potential leaving group, can facilitate nucleophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com While the ester and sulfamoyl groups themselves are not typically leaving groups in NAS, if a good leaving group (like a halogen) were present on the ring, the sulfamoyl group would strongly activate the ring towards nucleophilic attack, especially at the ortho and para positions relative to the leaving group. domainex.co.uk

Mechanistic Investigations of Intramolecular Rearrangements and Cyclizations

The structure of this compound allows for the possibility of intramolecular reactions, particularly involving the allyl group and the ortho-substituted sulfamoyl group.

Intramolecular Cyclization: Intramolecular reactions involving the nitrogen of the sulfonamide and the allyl group are plausible. For instance, under certain conditions, N-allyl sulfonamides can undergo cyclization reactions. acs.orgusm.edunih.govacs.org Depending on the reaction conditions (e.g., radical, acid, or base catalysis), different cyclized products could potentially be formed. For example, a radical cyclization could be initiated at the allyl group.

Claisen-type Rearrangement: While the classic Claisen rearrangement involves allyl vinyl ethers or allyl aryl ethers, analogous rearrangements of allyl esters are known, though they often require high temperatures. savemyexams.comnih.govnih.govacs.orgacs.org A thermal or Lewis acid-catalyzed rearrangement could potentially occur, where the allyl group migrates from the ester oxygen to the aromatic ring, likely to the ortho position (C3). However, the presence of the bulky sulfamoyl group at the adjacent position might sterically hinder this rearrangement.

Thermal and Photochemical Stability of the Compound

The stability of this compound under thermal and photochemical stress is an important consideration.

Thermal Stability: Esters, in general, can undergo thermal decomposition at high temperatures, often leading to the formation of a carboxylic acid and an alkene via a cyclic transition state (pyrolysis). domainex.co.uk For this compound, this would yield 2-sulfamoylbenzoic acid and propadiene. The thermal decomposition of benzoic acid itself has been studied and proceeds via decarboxylation to benzene at very high temperatures. researchgate.netnih.govresearchgate.net The presence of the sulfamoyl group might influence the decomposition pathway.

Photochemical Stability: Aromatic sulfonamides are known to be susceptible to photolysis, often leading to the cleavage of the sulfur-nitrogen (S-N) bond. rsc.org The exact degradation pathway can be influenced by the pH and the presence of other substances in the environment. The photolysis of aryl sulfonamides can proceed through intramolecular electron or hydrogen transfer, resulting in the cleavage of the S-N bond. rsc.org The allyl group itself does not have strong absorption in the near-UV range, but the substituted benzene ring does, and this could lead to photochemical reactions involving any of the functional groups.

Advanced Spectroscopic and Structural Elucidation of Prop 2 En 1 Yl 2 Sulfamoylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that probes the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. By analyzing chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the molecular structure can be assembled.

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation

The ¹H and ¹³C NMR spectra of prop-2-en-1-yl 2-sulfamoylbenzoate are predicted to exhibit characteristic signals corresponding to the aromatic and allylic moieties.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-sulfamoylbenzoate ring, typically appearing in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing sulfamoyl and ester groups. The protons of the allyl group would present a more complex pattern. The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) are anticipated to resonate around δ 4.8-5.0 ppm. The terminal vinyl protons (=CH₂) would likely appear as two distinct signals between δ 5.2 and δ 5.5 ppm, each showing coupling to the adjacent CH proton. The internal vinyl proton (-CH=) is expected as a multiplet further downfield, around δ 5.9-6.1 ppm, due to coupling with the methylene and terminal vinyl protons. The protons of the sulfamoyl group (-SO₂NH₂) may appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration. rsc.org

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon of the ester group expected to have a chemical shift in the range of δ 165-170 ppm. The aromatic carbons would generate a series of signals between δ 125 and 140 ppm, with their precise shifts influenced by the positions of the ester and sulfamoyl substituents. The carbons of the allyl group are predicted to appear at approximately δ 66 ppm for the O-CH₂ carbon, around δ 118 ppm for the terminal =CH₂ carbon, and near δ 132 ppm for the internal -CH= carbon. ijmcr.comnih.gov

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.5 - 8.5 (m)125.0 - 140.0
SO₂NH₂Variable (br s)-
-CH=CH₂5.9 - 6.1 (m)~132.0
-CH=CH₂5.2 - 5.5 (m)~118.0
O-CH₂-4.8 - 5.0 (d)~66.0
C=O-165.0 - 170.0

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Heteronuclear NMR for Functional Group Environment

Heteronuclear NMR experiments, such as those involving ¹⁵N or ¹⁷O, while less common, can provide direct insight into the electronic environment of the sulfamoyl and ester functional groups. ¹⁵N NMR would be particularly useful for characterizing the sulfonamide nitrogen, with its chemical shift being sensitive to hydrogen bonding and electronic effects from the benzene (B151609) ring.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity of the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, strong cross-peaks would be expected between the internal allyl proton (-CH=) and the adjacent methylene (O-CH₂) and terminal vinyl (=CH₂) protons, confirming the integrity of the allyl group. researchgate.netyoutube.com Correlations between the aromatic protons would help to delineate their relative positions on the benzene ring. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon atom in both the aromatic and allyl regions of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which can help to elucidate the preferred conformation of the molecule. For instance, NOESY could reveal spatial relationships between the allyl group protons and the protons on the aromatic ring, providing insights into the rotational preferences around the ester linkage.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent molecule and its fragments. nih.gov This is a critical step in confirming the identity of a newly synthesized compound.

Electrospray Ionization (ESI) and Electron Impact (EI) Fragmentation Patterns

The choice of ionization technique significantly influences the fragmentation pattern observed in the mass spectrum.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). nih.gov For this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule. The fragmentation of sulfonamides under ESI conditions often involves the cleavage of the S-N bond and the loss of SO₂. nih.govresearchgate.net

Electron Impact (EI): EI is a higher-energy ionization technique that leads to more extensive fragmentation. libretexts.org The resulting fragmentation pattern is often highly characteristic and can be used for structural elucidation. For an allyl ester, a common fragmentation pathway involves the loss of the allyl radical. nih.gov Aromatic esters can also undergo fragmentation near the carbonyl group. youtube.comlibretexts.org The presence of the sulfamoyl group would likely lead to fragments arising from the loss of SO₂ and NH₂.

Tandem Mass Spectrometry (MS/MS) for Elucidating Substructure Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. usda.govnih.gov This technique is extremely powerful for confirming the presence of specific substructures within a molecule.

For this compound, an MS/MS experiment on the [M+H]⁺ ion would be expected to yield several characteristic fragment ions. The fragmentation of the sulfonamide moiety is a well-documented process, often resulting in the formation of ions at m/z 156, 108, and 92, corresponding to key structural components of the benzenesulfonamide (B165840) core. researchgate.netacs.orgresearchgate.net The cleavage of the ester bond would likely lead to the formation of a 2-sulfamoylbenzoyl cation and the loss of allyl alcohol. The combination of these fragmentation pathways provides a detailed map of the molecule's substructures, offering definitive confirmation of its identity.

Predicted Key MS/MS Fragments for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Plausible Neutral Loss / Fragment Identity
[M+H]⁺[M+H - C₃H₄]⁺Loss of allene
[M+H]⁺[M+H - C₃H₅OH]⁺Loss of allyl alcohol
[M+H]⁺[C₇H₆NO₃S]⁺2-sulfamoylbenzoyl cation
[M+H]⁺[C₇H₇NO₂S]⁺Loss of CO and C₃H₅OH
[M+H]⁺156[C₆H₆NO₂S]⁺
[M+H]⁺92[C₆H₆N]⁺

Note: The exact fragmentation pattern can depend on the instrumental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The sulfonamide group (-SO₂NH₂) exhibits characteristic stretching vibrations. The asymmetric and symmetric stretches of the S=O bonds are expected to appear as strong bands in the IR spectrum. researchgate.net The N-H stretching vibrations of the primary sulfonamide would typically be observed in the region of 3300-3400 cm⁻¹. researchgate.net

The ester functional group will show a prominent C=O stretching band, which for aromatic esters is typically in the 1720-1740 cm⁻¹ range. The C-O stretching vibrations will produce bands in the 1300-1000 cm⁻¹ region. acs.orgresearchgate.net

The allyl group (prop-2-en-1-yl) will contribute several characteristic bands. These include the C=C stretching vibration around 1645 cm⁻¹, the =C-H stretching just above 3000 cm⁻¹, and the out-of-plane C-H bending vibrations. nih.govchemicalbook.com The aromatic ring of the benzoate (B1203000) moiety will show C-H stretching vibrations above 3000 cm⁻¹ and several bands in the 1600-1450 cm⁻¹ region corresponding to C=C stretching within the ring. researchgate.net

Raman spectroscopy would provide complementary information. While the polar groups like C=O and S=O give strong IR bands, the non-polar C=C and the aromatic ring vibrations are often strong in the Raman spectrum. nih.govs-a-s.org The S=O stretching vibrations are also typically observed in the Raman spectrum.

Table 1: Expected Infrared (IR) and Raman Active Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Sulfonamide (-NH₂)N-H Asymmetric Stretch~3370MediumWeak
N-H Symmetric Stretch~3270MediumWeak
Allyl (=C-H)C-H Stretch~3080MediumMedium
Aromatic (C-H)C-H Stretch~3050MediumStrong
Allyl (-CH₂-)C-H Asymmetric Stretch~2950MediumMedium
C-H Symmetric Stretch~2870MediumMedium
Ester (C=O)C=O Stretch~1730StrongMedium
Allyl (C=C)C=C Stretch~1645MediumStrong
Aromatic (C=C)Ring Stretch~1600, ~1580, ~1475Medium-StrongStrong
Sulfonamide (S=O)Asymmetric Stretch~1350StrongMedium
Symmetric Stretch~1160StrongStrong
Ester (C-O)C-O Stretch~1250, ~1100StrongWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

The electronic absorption properties of this compound, as determined by UV-Vis spectroscopy, would be dominated by the π → π* transitions of the substituted benzene ring. Benzene itself exhibits three absorption bands around 184, 204, and 256 nm. spcmc.ac.in Substitution on the benzene ring can cause a shift in these bands (bathochromic or hypsochromic) and an increase or decrease in their intensity (hyperchromic or hypochromic effect).

The 2-sulfamoylbenzoate moiety contains two substituents on the benzene ring: an ester group and a sulfonamide group, which are ortho to each other. Both the ester group (-COOR) and the sulfonamide group (-SO₂NH₂) are considered electron-withdrawing groups. In ortho-disubstituted benzenes, the observed shift in the absorption bands is approximately the sum of the shifts caused by the individual groups. spcmc.ac.inup.ac.za However, steric hindrance between the two bulky ortho groups could potentially reduce their coplanarity with the benzene ring, which might affect the electronic transitions. spcmc.ac.in

The primary absorption bands (E-bands) are expected to appear at shorter wavelengths, likely below 250 nm, while the weaker, fine-structured secondary band (B-band) would be observed at longer wavelengths. spcmc.ac.inacs.org The allyl group itself does not have strong absorptions in the near-UV region and is not expected to significantly alter the spectrum of the benzoyl chromophore.

Table 2: Expected UV-Visible Absorption Maxima for this compound in a Non-polar Solvent

TransitionExpected λₘₐₓ (nm)Chromophore
π → π* (E-band)~230 - 250Substituted Benzene Ring
π → π* (B-band)~270 - 290Substituted Benzene Ring

X-ray Crystallography for Solid-State Molecular Architecture

As no experimental crystal structure for this compound has been reported, this section discusses the anticipated solid-state architecture based on the known crystallographic features of related sulfonamides and benzoate esters. nih.govacs.orgwikipedia.org

Sulfonamides often crystallize in centrosymmetric space groups, with P2₁/c and P-1 being common. researchgate.netacs.org The presence of chiral centers or the adoption of a chiral conformation can lead to crystallization in non-centrosymmetric space groups. Given that this compound is achiral, a centrosymmetric space group would be expected. The unit cell parameters would be dependent on the specific packing of the molecules in the crystal lattice.

The molecular geometry of this compound can be predicted based on standard values for similar fragments. The sulfur atom in the sulfonamide group is expected to have a distorted tetrahedral geometry. researchgate.net The benzene ring will be largely planar, though the bulky ortho substituents may cause some minor distortions. The ester group is also expected to be planar. The allyl group will have bond lengths and angles characteristic of sp² and sp³ hybridized carbon atoms.

Table 3: Expected Key Bond Lengths and Angles for this compound

Bond/AngleExpected Value
S=O Bond Length~1.43 Å
S-N Bond Length~1.63 Å
S-C (aromatic) Bond Length~1.77 Å
C=O (ester) Bond Length~1.21 Å
C-O (ester) Bond Length~1.34 Å
O-C (allyl) Bond Length~1.46 Å
C=C (allyl) Bond Length~1.33 Å
O=S=O Bond Angle~120°
O=S=N Bond Angle~106°
O=S=C Bond Angle~108°
C-S-N Bond Angle~107°

The crystal packing of this compound is expected to be significantly influenced by intermolecular hydrogen bonds and π-stacking interactions. nih.govresearchgate.net The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). It is highly probable that the N-H groups will form hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules, leading to the formation of chains or dimeric motifs. nih.govacs.org

The aromatic rings provide the opportunity for π-π stacking interactions, which are a common feature in the crystal structures of aromatic sulfonamides and contribute significantly to the stability of the crystal lattice. nih.gov These interactions would likely involve offset or parallel-displaced stacking arrangements of the benzene rings.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This is crucial for verifying the empirical formula of a newly synthesized compound. nih.govelementar.com For this compound, with the molecular formula C₁₀H₁₁NO₄S, the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₁NO₄S)

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.01110120.1149.78
HydrogenH1.0081111.0884.60
NitrogenN14.007114.0075.81
OxygenO15.999463.99626.54
SulfurS32.06132.0613.29
Total 241.261 100.00

Computational Chemistry Approaches for Prop 2 En 1 Yl 2 Sulfamoylbenzoate

Quantum Mechanical (QM) Calculations: Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic ground state properties of molecules. For a hypothetical analysis of "Prop-2-en-1-yl 2-sulfamoylbenzoate," DFT calculations would be employed to optimize the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic properties could be calculated, including the total energy, dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.

Reactivity Indices (e.g., Fukui functions, condensed local softness)

Building upon the electronic structure information from DFT, reactivity indices can be calculated to predict how "this compound" would interact with other chemical species. Fukui functions, for instance, would identify the specific atoms or regions within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This is achieved by analyzing the change in electron density upon the addition or removal of an electron.

Condensed local softness indices would further refine this analysis by quantifying the reactivity of each atomic site. These descriptors are invaluable for understanding reaction mechanisms and predicting the regioselectivity of chemical transformations.

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)

Quantum mechanical calculations are also adept at predicting spectroscopic properties. By calculating the magnetic shielding tensors of the atomic nuclei in the presence of an external magnetic field, it would be possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for "this compound." Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Comparing these predicted spectra with experimentally obtained data is a crucial step in verifying the calculated structure and understanding the molecule's vibrational modes.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Conformational Analysis and Potential Energy Surfaces

"this compound" possesses several rotatable bonds, leading to a multitude of possible three-dimensional conformations. A systematic conformational analysis would involve rotating these bonds and calculating the corresponding energy of each conformation. The results of this analysis can be visualized as a potential energy surface (PES), which maps the energy landscape of the molecule as a function of its geometry. The PES would reveal the lowest-energy (most stable) conformations and the energy barriers between them, providing a detailed understanding of the molecule's flexibility.

Molecular Dynamics (MD) Simulations in Solution or Complex Environments

To understand how "this compound" behaves in a realistic environment, such as in a solvent, Molecular Dynamics (MD) simulations would be performed. In an MD simulation, the motion of every atom in the system (the molecule and the surrounding solvent molecules) is calculated over time by solving Newton's equations of motion. This would allow for the study of how the solvent influences the conformational preferences of the molecule and how the molecule interacts with its surroundings through intermolecular forces like hydrogen bonding and van der Waals interactions. Such simulations are crucial for bridging the gap between the properties of an isolated molecule and its behavior in a chemical or biological system.

In Silico Mechanistic Studies of Ester Hydrolysis and Allyl Reactivity

The chemical reactivity of this compound is largely dictated by its two primary functional groups: the ester linkage and the terminal allyl group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving these groups.

Ester Hydrolysis:

The hydrolysis of the ester bond in this compound is a critical aspect of its chemical stability and potential metabolic fate. Computational studies on analogous benzoate (B1203000) esters have consistently shown that hydrolysis, under both acidic and alkaline conditions, proceeds through a tetrahedral intermediate. semanticscholar.orgnih.gov The generally accepted mechanism for the alkaline hydrolysis of benzoate esters is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. nih.gov This process involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester.

Computational modeling of this reaction for similar esters allows for the calculation of activation energies (Ea) and the characterization of transition states. nih.govnih.gov For instance, studies on the aminolysis of methyl benzoate have shown that both concerted and stepwise neutral mechanisms have similar activation energies, but a general-base-catalyzed stepwise mechanism is the most favorable pathway, significantly lowering the energy barrier. nih.gov The hydrolysis of this compound would likely follow a similar pathway, initiated by the attack of a water molecule or hydroxide ion on the ester's carbonyl carbon. acs.orgyoutube.com The reaction is expected to be influenced by electronic factors, with the sulfamoyl group potentially affecting the electron density at the carbonyl carbon. semanticscholar.org

A generalized reaction pathway for the base-catalyzed hydrolysis is as follows:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Departure of the prop-2-en-1-olate leaving group.

Proton transfer to form the carboxylate and prop-2-en-1-ol.

Allyl Reactivity:

The prop-2-en-1-yl (allyl) group introduces a site of unsaturation, making it susceptible to various reactions, including electrophilic additions and radical reactions. DFT studies on allyl compounds have provided deep insights into their reactivity. For example, research on allyl mercaptan and its derivatives has used DFT to analyze their antiradical activity, highlighting the role of the double bond. mdpi.commdpi.com The presence of the double bond in the allyl group of this compound allows for potential polymerization or other addition reactions. mdpi.com

Furthermore, computational studies on palladium-catalyzed reactions of allyl compounds have detailed the mechanisms of processes like allylative dearomatization. nih.govacs.org These studies indicate that the allyl group can participate in complex organometallic transformations. While not directly applicable to simple hydrolysis, this highlights the diverse reactivity of the allyl moiety that can be explored computationally. The table below summarizes key reactivity parameters for allyl mercaptan, a related allyl-containing compound, which can provide a qualitative understanding of the allyl group's reactivity in the target molecule. mdpi.com

Reactivity DescriptorValue (kcal/mol) for Allyl Mercaptan (S-H group)
Bond Dissociation Enthalpy (BDE)86.27
Proton Affinity (PA)49.85
Electron Transfer Enthalpy (ETE)83.18

This data is for a related compound, Allyl Mercaptan, and serves to illustrate the types of parameters calculated in computational studies of allyl reactivity.

Prediction of Non-Covalent Interactions and Binding Modes

Understanding how this compound might interact with biological macromolecules is crucial for predicting its potential bioactivity. Computational techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. nih.govrjb.ronih.gov These methods predict the preferred binding orientation of a ligand within a protein's active site and characterize the non-covalent interactions that stabilize the complex. oup.comnih.govnih.gov

The sulfamoylbenzoate portion of the molecule is of particular interest, as sulfonamides are a well-known class of compounds with diverse pharmacological activities, often acting as inhibitors of enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthase (DHPS). nih.gov Computational docking studies on various sulfonamide derivatives have revealed common binding motifs. nih.govrjb.roresearchgate.net The sulfamoyl group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor, and the aromatic ring can participate in π-π stacking and hydrophobic interactions. acs.orgnih.govresearchgate.net

Predicted Non-Covalent Interactions:

Based on studies of similar sulfonamide-containing ligands, the following non-covalent interactions would be anticipated for this compound in a hypothetical protein binding pocket:

Hydrogen Bonding: The -NH₂ and -SO₂ groups are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Asn, Gln) or backbone carbonyl and amide groups in a protein. acs.orgnih.gov

π-π Stacking: The benzene (B151609) ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

Hydrophobic Interactions: The allyl group and the aromatic ring can form favorable hydrophobic interactions with nonpolar residues like valine (Val), leucine (B10760876) (Leu), and isoleucine (Ile). researchgate.net

Sulfur-involved Interactions: The sulfur atom itself can participate in various non-covalent interactions that contribute to protein stability and binding. nih.gov

Molecular dynamics simulations can further refine these static docking predictions by providing insights into the dynamic behavior of the ligand-protein complex over time, including the stability of the interactions and conformational changes in both the ligand and the protein. nih.govyoutube.comyoutube.com The table below summarizes the types of non-covalent interactions commonly observed for sulfonamide ligands in computational studies.

Interaction TypeFunctional Group InvolvedPotential Interacting Residues
Hydrogen Bond DonorSulfamoyl -NH₂Asp, Glu, Ser, Thr, Main-chain C=O
Hydrogen Bond AcceptorSulfonyl -SO₂Asn, Gln, Arg, Lys, Main-chain N-H
π-π StackingBenzene RingPhe, Tyr, Trp, His
HydrophobicAllyl Group, Benzene RingAla, Val, Leu, Ile, Pro, Met

Structure Activity Relationship Sar Investigations of Sulfamoylbenzoate Esters Non Clinical Focus

Correlating Structural Variations with Modulatory Effects on Enzyme Activity

The potency and selectivity of sulfamoylbenzoate esters as enzyme modulators are intricately linked to their three-dimensional structure. SAR studies have identified three primary regions of the scaffold where modifications can significantly impact activity: the ester substituent, the sulfamoyl group, and the benzoate (B1203000) aromatic ring.

The ester moiety plays a crucial role in the interaction of sulfamoylbenzoates with their target enzymes. The size, shape, and electronic properties of the alcohol fragment of the ester can influence binding affinity and inhibitory potency. The prop-2-en-1-yl (allyl) group in Prop-2-en-1-yl 2-sulfamoylbenzoate, with its unsaturation and specific spatial arrangement, is a key feature.

Research comparing different ester substituents demonstrates that this position is sensitive to modification. For instance, modeling studies on related sulfamoylphenyl acid esters as dipeptidyl peptidase-IV (DPP-IV) inhibitors suggest that incorporating bulky, hydrophobic groups on the ester side of the structure could be advantageous for stronger binding interactions and enhanced biological activity. rroij.com The introduction of an unsaturated group like allyl or the closely related propargyl (prop-2-ynyl) can introduce conformational rigidity or provide additional interaction points within a protein's active site. nih.govontosight.ai For example, the ethynyl (B1212043) group in some kinase inhibitors acts as a linker to span bulky residues in the target protein, enhancing potency. nih.gov

Ester SubstituentGeneral ObservationRationale
Prop-2-en-1-yl (Allyl) Provides a compact, unsaturated moiety that can engage in specific hydrophobic or π-stacking interactions.The double bond introduces conformational restraint compared to a saturated propyl group.
Prop-2-yn-1-yl (Propargyl) The terminal alkyne offers a linear, rigid structure and can act as a hydrogen bond acceptor or participate in other specific interactions. ontosight.aievitachem.comThe alkyne group is a valuable functional handle for further modification via "click chemistry". evitachem.com
Methyl A small, simple alkyl group that serves as a baseline for comparison. Docking studies of methyl 4-sulfamoylbenzoate have been used to validate binding poses in enzymes like the SARS-CoV-2 main protease. researchgate.netProvides minimal steric hindrance, allowing for assessment of the core scaffold's interactions.
Bulky Alkyl/Aromatic Often leads to increased potency, provided the group fits within the target's binding pocket.Can establish more extensive hydrophobic interactions, displacing water molecules and leading to a favorable entropic contribution to binding. rroij.com

The sulfamoyl group (-SO2NH2) is a critical pharmacophore, known to interact with enzyme active sites. Its ability to act as a hydrogen bond donor and acceptor allows it to anchor the molecule to the target protein. SAR studies show that substitution on the sulfamoyl nitrogen (N1 position) dramatically affects activity. youtube.com

Generally, substituting the hydrogens of the primary sulfonamide can alter the compound's electronic properties, acidity (pKa), and steric profile. nih.gov In many sulfonamide-based inhibitors, heterocyclic substituents on the sulfamoyl nitrogen lead to highly potent derivatives. youtube.com For example, in a series of synthetic cannabinoid receptor agonists, modifying the sulfamoyl group from a piperidine (B6355638) (in QMPSB) to a morpholine (B109124) (in QMMSB) or an isopropylamine (B41738) (in QMiPSB) altered the metabolic profile and interaction with metabolizing enzymes. nih.gov

Sulfamoyl SubstitutionGeneral ObservationRationale
-SO2NH2 (Unsubstituted) Essential for activity in many classes of inhibitors (e.g., carbonic anhydrase inhibitors). Acts as a strong hydrogen bond donor/acceptor. youtube.comThe unsubstituted amide can mimic the transition state of a substrate or bind to key residues like zinc ions in metalloenzymes.
-SO2NHR (Monosubstituted) Activity varies greatly with the nature of the 'R' group. Potency can be increased with appropriate heterocyclic or aryl groups. nih.govyoutube.comThe 'R' group can extend into adjacent binding pockets, creating new, favorable interactions that increase overall affinity.
-SO2NRR' (Disubstituted) Often leads to decreased or abolished activity in classes where the N-H is crucial for binding.The loss of the hydrogen bond donor capacity can prevent the molecule from anchoring correctly in the active site.

The benzoate ring serves as the central scaffold for the molecule. Its substitution pattern is crucial for orienting the ester and sulfamoyl groups correctly and for establishing additional interactions with the target. The position of the sulfamoyl group relative to the ester is paramount; a para-arrangement (1,4-substitution) is common in many active sulfonamides. youtube.com

Introducing additional substituents onto the benzene (B151609) ring can modulate the molecule's electronic properties, solubility, and steric profile. youtube.com For example, in studies of sulfamoyl benzamidothiazoles, modifying the phenyl ring was a key strategy to enhance activity. nih.gov Similarly, in quinolin-8-yl benzoate derivatives, a methyl group on the benzoate ring was part of the core structure investigated for its role in binding to cannabinoid receptors. nih.gov

Ring Substitution PositionEffect on ActivityRationale
Ortho/Meta to Sulfamoyl Introduction of small alkyl or electron-withdrawing groups can fine-tune electronic properties and binding orientation.Can influence the pKa of the sulfonamide group or create additional van der Waals or dipole interactions with the protein. nih.gov
Para to Sulfamoyl This position is occupied by the ester group in the primary scaffold.The 1,4-substitution pattern is considered optimal for many classes of sulfonamide inhibitors, properly spacing the key functional groups. youtube.com

Ligand-Target Interaction Analysis through SAR (e.g., Molecular Docking Informed SAR)

Molecular docking simulations are powerful computational tools that complement experimental SAR data. By predicting the binding pose and affinity of a ligand within a target's active site, docking can provide a structural rationale for observed activity trends. mdpi.com

For sulfamoylbenzoate derivatives, docking studies have revealed key interactions:

Hydrogen Bonding: The sulfamoyl group is frequently observed forming hydrogen bonds with polar amino acid residues (e.g., Serine, Histidine, Aspartate, Glutamate) or backbone amides in the active site. rroij.commdpi.com This interaction often serves as the primary anchor for the inhibitor.

Hydrophobic Interactions: The benzoate ring and the alkyl portion of the ester group typically engage in hydrophobic or π-stacking interactions with nonpolar residues (e.g., Leucine (B10760876), Valine, Phenylalanine, Tyrosine). mdpi.comnih.gov

Ester Group Orientation: The ester carbonyl can act as a hydrogen bond acceptor. Docking helps visualize how different ester substituents, such as the prop-2-en-1-yl group, can position themselves in specific hydrophobic sub-pockets to maximize favorable contacts. rroij.com

For example, docking studies of sulfamoylphenyl acid esters into the dipeptidyl peptidase-IV (DPP-IV) enzyme showed hydrogen bonding with residues like R125, E206, and Y631. rroij.com These computational models supported the experimental finding that bulkier hydrophobic groups on the ester could improve binding. rroij.com Similarly, re-docking of methyl 4-sulfamoylbenzoate into the SARS-CoV-2 main protease active site confirmed its binding pose and validated the docking protocol for screening other derivatives. researchgate.net

Development of Design Principles for Novel Sulfamoylbenzoate Scaffolds

Synthesizing the information from SAR and molecular modeling allows for the formulation of design principles for creating new, potentially improved sulfamoylbenzoate-based molecules. nih.govnih.gov These principles guide the selection of substituents to optimize potency, selectivity, and other properties.

Key design principles include:

Preserve the Core Scaffold: The 1-carboxy-2-sulfamoylbenzene (or 1-carboxy-4-sulfamoylbenzene) framework is essential. The relative positioning of the sulfamoyl and ester groups is critical for activity. youtube.com

Optimize the Ester Group for Hydrophobic Pockets: The ester substituent should be chosen to complement the size and shape of the target's S1' pocket (or equivalent hydrophobic region). Introducing unsaturated or cyclic moieties can add favorable conformational rigidity. rroij.comnih.gov

Exploit the Sulfamoyl Group for Anchoring: The unsubstituted -SO2NH2 group should be retained if it is critical for anchoring. If substitution is tolerated, heterocyclic rings are often a good choice to explore additional binding interactions and improve properties. nih.govyoutube.com

Fine-Tune with Ring Substituents: Add small substituents to the benzoate ring to modulate electronics and optimize interactions with the protein surface, but avoid large groups that could cause steric clashes.

The ultimate goal is to use the scaffold to present a set of functional groups in a specific three-dimensional arrangement that is complementary to the target's active site. mdpi.com

Stereochemical Implications in Biological Recognition

Stereochemistry, the three-dimensional arrangement of atoms, is paramount in molecular recognition by biological systems. researchgate.net Enzymes and receptors are chiral, meaning they can distinguish between different stereoisomers (enantiomers or diastereomers) of a ligand. nih.govmdpi.com

While this compound itself does not have a chiral center in the parent structure, the introduction of chiral substituents on the ester, the sulfamoyl group, or the benzoate ring would create stereoisomers. It is highly probable that a biological target would exhibit stereospecificity, meaning one isomer would be significantly more active than the others.

This principle has been demonstrated across many classes of molecules. For example, studies on nature-inspired antimalarial compounds revealed that only the natural (5S, αS) isomers showed significant potency, suggesting that stereochemistry was vital for recognition by transport proteins and for interaction with the target enzyme. mdpi.com Therefore, if a sulfamoylbenzoate derivative is designed with chiral centers, it is essential to either synthesize it as a single, active isomer or to separate and test the isomers individually to understand the stereochemical requirements for activity. researchgate.netmdpi.com The presence of a mechanism for stereochemical enhancement of specificity within the target protein, such as an induced-fit conformational change, can further amplify the activity difference between isomers. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Sulfamoylbenzoate Esters

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is the cornerstone for separating individual components from a complex sample. For sulfamoylbenzoate esters, a range of chromatographic techniques can be employed, each with its own set of advantages.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like Prop-2-en-1-yl 2-sulfamoylbenzoate. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

Detailed Research Findings: Method development for aromatic sulfonamides and benzoic acid esters often involves reversed-phase chromatography. helixchrom.comresearchgate.net A typical HPLC system would consist of a C18 or a mixed-mode column, which offers a combination of reversed-phase and ion-exchange mechanisms. helixchrom.com The mobile phase usually comprises a mixture of an aqueous buffer (e.g., acetic acid or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Gradient elution is frequently employed to effectively separate the analyte of interest from impurities and matrix components. mdpi.com For detection, UV-Vis is a common choice, with the wavelength set to the absorption maximum of the sulfamoylbenzoate ester. researchgate.net For enhanced sensitivity and selectivity, especially at trace levels, mass spectrometry (MS) or fluorescence detection (FLD) after derivatization can be utilized. nih.govmdpi.com For instance, a method for sulfonamides in organic fertilizers used HPLC-FLD with a gradient mobile phase of acetic acid, acetonitrile, and methanol, achieving good separation and sensitivity. mdpi.com

Table 1: Illustrative HPLC Parameters for Sulfamoylbenzoate Ester Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 20-80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection | UV at 254 nm |

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be performed after a suitable derivatization step.

Detailed Research Findings: The analysis of related sulfonamides by GC often requires derivatization to increase their volatility and thermal stability. nih.gov Methylation is a common derivatization technique for sulfonamides, which can then be efficiently separated on a capillary GC column. nih.gov For instance, N1-methylated derivatives of sulfonamides have been successfully analyzed using capillary GC with atomic emission detection, which allows for simultaneous quantification and identification based on elemental ratios. nih.gov Another approach for sulfonamides in egg samples involved derivatization with diazomethane (B1218177) followed by pentafluoropropionic acid anhydride (B1165640) for GC-MS analysis. nih.gov The choice of a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is typical for such analyses.

Table 2: Representative GC-MS Parameters for Derivatized Sulfamoylbenzoate Esters

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV

| Mass Range | 50-500 amu |

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. It is particularly advantageous for the separation of chiral compounds and can also be applied to the analysis of polar analytes like sulfamoylbenzoate esters.

Detailed Research Findings: SFC has proven effective for the analysis of a wide range of polar compounds, including pesticides and pharmaceuticals. wiley.comnih.gov The elution strength of the mobile phase in SFC is modulated by adding a polar organic solvent (modifier), such as methanol or acetonitrile, to the supercritical CO2. wiley.com For highly polar analytes, the addition of a small amount of water to the modifier can improve peak shape and elution. wiley.com SFC offers fast separations due to the low viscosity of the mobile phase, allowing for high flow rates. chromatographytoday.com When coupled with mass spectrometry, SFC/MS provides a powerful tool for the analysis of complex mixtures. wiley.comresearchgate.net

For highly complex samples where single-dimension chromatography is insufficient to resolve all components, multidimensional chromatography offers significantly enhanced separation power. chromatographytoday.com This is achieved by coupling two or more separation stages with different selectivities. chromatographytoday.com

Detailed Research Findings: Two-dimensional liquid chromatography (2D-LC) is increasingly used for the analysis of pharmaceutical impurities. waters.comnih.gov A common approach involves a reversed-phase separation in the first dimension, followed by the transfer of a specific fraction (heart-cutting) to a second column with a different stationary phase for further separation. waters.comwaters.com This technique is particularly useful for resolving co-eluting impurities from the main active pharmaceutical ingredient. waters.com The use of orthogonal separation mechanisms, such as reversed-phase and ion-exchange or HILIC, maximizes the resolving power of the 2D system. chromatographyonline.com

Sample Preparation Strategies for Trace Analysis and Matrix Effects

Effective sample preparation is a critical step to isolate the analyte of interest from the sample matrix, concentrate it, and remove interfering substances.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques for the sample preparation of sulfamoylbenzoate esters from various matrices. mdpi.comresearchgate.net

Detailed Research Findings for LLE: LLE is a classic extraction method based on the partitioning of an analyte between two immiscible liquid phases. For sulfonamides, which are structurally related to sulfamoylbenzoates, LLE has been used for extraction from milk and water samples. mdpi.comrsc.org The choice of extraction solvent is crucial and depends on the polarity of the analyte and the sample matrix. Solvents like dichloromethane (B109758) and ethyl acetate (B1210297) are often employed. mdpi.comtandfonline.com The pH of the aqueous phase can be adjusted to optimize the extraction efficiency by ensuring the analyte is in its neutral form. Miniaturized versions of LLE, such as dispersive liquid-liquid microextraction (DLLME), have been developed to reduce solvent consumption and increase enrichment factors. nih.govsciencepublishinggroup.com

Detailed Research Findings for SPE: SPE is a highly versatile and efficient sample preparation technique that can provide high recovery and enrichment factors. mdpi.com For the extraction of sulfonamides, various SPE sorbents have been utilized, including polymeric reversed-phase (e.g., Oasis HLB), ion-exchange (e.g., Strata-X-C), and mixed-mode cartridges. nih.govresearchgate.net The optimization of an SPE method involves selecting the appropriate sorbent and optimizing the volumes and compositions of the conditioning, loading, washing, and elution solvents. For instance, a method for determining sulfonamides in serum used an on-line SPE system with an anion exchange mechanism for analyte retention. nih.gov Covalent organic frameworks (COFs) have also emerged as novel SPE sorbents for sulfonamides, offering high extraction efficiency due to π-π and hydrophobic interactions. researchgate.netresearchgate.net

Table 3: General SPE Protocol for Sulfamoylbenzoate Ester from an Aqueous Matrix

Step Procedure
Sorbent Polymeric Reversed-Phase (e.g., HLB)
Conditioning 3 mL Methanol, followed by 3 mL Water
Loading Pass 100 mL of the sample (pH adjusted) through the cartridge
Washing 3 mL of 5% Methanol in Water to remove interferences
Elution 3 mL of Methanol or Acetonitrile

| Post-Elution | Evaporate the eluate to dryness and reconstitute in mobile phase |

Derivatization Techniques for Enhanced Detection or Stability

For certain analytical techniques, particularly gas chromatography (GC), derivatization is a crucial step to improve the volatility, thermal stability, and detectability of polar analytes like sulfamoylbenzoate esters. gcms.czsigmaaldrich.com The primary goals of derivatization in this context are to mask the polar functional groups, such as the sulfamoyl and carboxyl groups, to yield derivatives that are more amenable to GC analysis. sigmaaldrich.com

Several derivatization strategies can be employed, drawing from established methods for related functional groups like carboxylic acids and sulfonamides:

Esterification: The carboxyl group of the benzoate (B1203000) moiety can be a target for esterification. While this compound is already an ester, any related impurities with a free carboxylic acid could be esterified. Common reagents for this purpose include diazomethane or more safely, (trimethylsilyl)diazomethane (TMS-DM). nih.gov Another widely used method is reaction with an alcohol (e.g., methanol) in the presence of a catalyst like boron trichloride (B1173362) (BCl₃) or thionyl chloride to form methyl esters (FAMEs). sigmaaldrich.comaocs.org This approach is particularly effective for converting free fatty acids to their corresponding methyl esters for GC analysis and could be adapted for acidic impurities. sigmaaldrich.comnih.gov

Alkylation: The acidic proton of the sulfamoyl group (-SO₂NH₂) can be replaced with an alkyl group to reduce polarity. Reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) have been successfully used for the online derivatization of fatty acids, converting them to fatty acid methyl esters in a high-throughput manner, which could be explored for sulfamoylbenzoates. nih.gov

Acylation: This technique converts compounds with active hydrogens, such as those in the sulfamoyl group, into amides, esters, or thioesters. gcms.cz Perfluoroacid anhydrides are potent acylating agents that create highly volatile and electron-capturing derivatives, significantly enhancing sensitivity for electron capture detection (ECD) in GC. gcms.cz This could be a valuable strategy for trace-level analysis of this compound.

Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive and can derivatize the sulfamoyl group. gcms.cz The resulting trimethylsilyl (B98337) derivatives are generally more volatile and thermally stable. However, these derivatives can be sensitive to moisture, requiring anhydrous conditions for the reaction and analysis. aocs.org

The choice of derivatization reagent and method depends on the specific analytical goal, the nature of the analyte, the presence of other functional groups, and the desired sensitivity. gcms.cz

Table 1: Potential Derivatization Reagents for this compound and Related Impurities

Reagent Class Specific Reagent Example Target Functional Group Purpose
Alkylating Agents (Trimethylsilyl)diazomethane (TMS-DM) Carboxylic Acid Forms methyl ester for improved GC performance.
Alkylating Agents Trimethyl sulfonium hydroxide (TMSH) Sulfamoyl Group, Carboxylic Acid Online derivatization to form methyl derivatives.
Acylating Agents Perfluoroacid Anhydrides Sulfamoyl Group Creates volatile, electron-capturing derivatives for enhanced GC-ECD sensitivity.
Silylating Agents N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Sulfamoyl Group Increases volatility and thermal stability for GC analysis.

Quantitative Method Validation: Sensitivity, Precision, and Accuracy

The validation of analytical methods is paramount to ensure that they are suitable for their intended purpose, providing reliable and reproducible data. For the quantification of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is often the preferred choice. nih.govresearchgate.net The validation of such a method is performed according to guidelines from the International Council for Harmonisation (ICH). nih.gov

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.

LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

For pharmaceutical analysis, the LOQ is a critical parameter for the determination of impurities.

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the Relative Standard Deviation (%RSD).

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by spike-recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the recovery is calculated.

Table 2: Typical HPLC Method Validation Parameters and Acceptance Criteria for a Sulfamoylbenzoate Ester

Parameter Sub-parameter Typical Acceptance Criteria
Linearity Correlation Coefficient (r²) ≥ 0.999
Range 50-150% of the nominal concentration
Accuracy Recovery 98.0% - 102.0%
Precision Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%
Sensitivity LOD Reportable (e.g., 0.01% of nominal concentration)
LOQ Reportable (e.g., 0.03% of nominal concentration)

Impurity Profiling and Stability-Indicating Methods

Impurity profiling is the identification and quantification of impurities present in a drug substance or drug product. researchgate.net The development of a stability-indicating analytical method is crucial for this purpose. Such a method must be able to separate the drug substance from its degradation products and any process-related impurities, allowing for their accurate quantification. nih.govresearchgate.netnih.gov

For this compound, forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method. semanticscholar.org These studies typically involve exposing the drug substance to stress conditions such as:

Acid and Base Hydrolysis: To assess susceptibility to degradation in acidic and alkaline environments.

Oxidation: Using reagents like hydrogen peroxide to evaluate oxidative stability.

Thermal Stress: Exposing the solid drug substance or a solution to elevated temperatures.

Photostability: Exposing the drug substance to UV and visible light. semanticscholar.org

The degradation products are then characterized using techniques like mass spectrometry (MS) to elucidate their structures. A validated stability-indicating HPLC method will be able to resolve the peaks of these degradation products from the peak of the intact this compound. researchgate.netresearchgate.net

Table 3: Potential Impurities of this compound

Compound Name Structure Type Potential Origin
2-Sulfamoylbenzoic acid C₇H₇NO₄S Degradation/Process Hydrolysis of the ester linkage. Starting material for synthesis.
Prop-2-en-1-ol (Allyl alcohol) C₃H₆O Degradation Hydrolysis of the ester linkage.
Dimer of 2-sulfamoylbenzoic acid C₁₄H₁₂N₂O₇S₂ Process Impurity from the synthesis of 2-sulfamoylbenzoic acid.
Unidentified degradation products Variable Degradation Formed under various stress conditions (e.g., oxidation, photolysis).

Research Applications and Biochemical Investigations of Sulfamoylbenzoate Derivatives Non Clinical Focus

Enzymatic Inhibition and Modulation in Biochemical Pathways

The sulfamoylbenzoate moiety is a key pharmacophore that interacts with numerous enzymes, often by mimicking natural substrates or binding to critical active site residues.

Inhibition of Carbonic Anhydrase (CA) Isoforms: Specificity and Potency Profiling in vitro

Sulfamoylbenzoate derivatives belong to the sulfonamide class of compounds, which are well-established inhibitors of zinc metalloenzymes known as carbonic anhydrases (CAs). These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in pH regulation and various physiological processes.

A range of benzamide-4-sulfonamides have demonstrated potent inhibitory activity against several human (h) CA isoforms. In vitro studies show that these derivatives can inhibit isoforms such as hCA II, VII, and IX in the low nanomolar or even subnanomolar range. The hCA I isoform is typically less sensitive to inhibition by these compounds. The primary sulfonamide group is crucial for the inhibitory mechanism, as it coordinates to the Zn(II) ion within the enzyme's active site. The affinity of these inhibitors is greatest near neutral pH, where the deprotonated sulfonamide can effectively bind to the zinc ion.

The specificity and potency of these derivatives can be modulated by substitutions on the benzamide portion of the molecule, allowing for the development of isoform-selective inhibitors. For instance, certain derivatives show selectivity for the tumor-associated isoform CA IX over the ubiquitous CA II, which is a desirable trait for potential therapeutic agents.

Compound ClassTarget Isoform(s)Reported Inhibition Constant (KI)
Benzamide-4-sulfonamideshCA I5.3–334 nM
Benzamide-4-sulfonamideshCA II, VII, IXLow nanomolar to subnanomolar range
Methyl 2-Halo-4-Substituted-5-Sulfamoyl-BenzoatesCA IXHigh Affinity (Specific KI values vary with substitution)

Modulation of Ribonucleotide Reductase (RNR) Activity

Ribonucleotide reductase (RNR) is a critical enzyme for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. This function makes it a significant target in oncology research. Recent studies have explored uridyl sulfamoylbenzoate derivatives as potential inhibitors of the M1 subunit of human ribonucleotide reductase (hRRM1). By targeting RNR, these compounds can disrupt the production of deoxyribonucleotides, which are necessary for DNA replication, thereby impeding the proliferation of rapidly dividing cells. The development of specific RNR inhibitors is an active area of research for creating targeted anticancer therapies.

Interaction with Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the arachidonic acid cascade, which produces pro-inflammatory lipid mediators like prostaglandins and leukotrienes. Consequently, cPLA2α is a target for the development of novel anti-inflammatory agents.

Research has identified N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cPLA2α. nih.govguidechem.com A ligand-based virtual screening approach initially identified a parent compound with micromolar activity. nih.gov Subsequent structural modifications, particularly those converging towards known potent inhibitors, led to the synthesis of sulfamoyl benzoic acid derivatives with submicromolar IC50 values. nih.gov The inhibitory activity was evaluated by measuring the release of arachidonic acid from its substrate in the presence of the enzyme. nih.gov

Compound DerivativeInhibitory Concentration (IC50)
N-indolylethyl-substituted 4-sulfamoylbenzoic acid derivative (Compound 85)0.25 µM
4-chloro-phenyl substituted derivative (Compound 33)12 µM

Exploration of Effects on Hematopoietic Stem Cell Self-Renewal in Preclinical Models

Hematopoietic stem cells (HSCs) are responsible for generating all types of blood cells and possess the ability to self-renew, maintaining the stem cell pool throughout life. The balance between self-renewal and differentiation is tightly regulated. An optimized sulfamoyl benzoate (B1203000) derivative has been identified as a small molecule inhibitor of p18, a cyclin-dependent kinase inhibitor that acts as a critical regulator of HSC self-renewal. In preclinical studies using mouse models, this compound was shown to promote the self-renewal of human HSCs. This led to an ex vivo expansion of HSCs that were capable of long-term reconstitution of the hematopoietic system in immunocompromised mice.

Inhibition of Bacterial Dihydropteroate (B1496061) Synthase

Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway in bacteria and some lower eukaryotes. merckmillipore.comchemspider.comnih.gov This pathway is absent in higher eukaryotes, making DHPS an excellent target for antimicrobial agents. Sulfamoylbenzoates, as part of the broader sulfonamide class of drugs, act as competitive inhibitors of DHPS. google.com They are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (pABA). By binding to the active site, they prevent the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate, thereby blocking the production of 7,8-dihydropteroate, a precursor to folic acid. This depletion of folate ultimately inhibits bacterial growth.

Applications as Synthons and Intermediates in Complex Molecule Synthesis

Beyond their direct biological activity, sulfamoylbenzoate derivatives serve as versatile synthons, or building blocks, in organic chemistry. Their inherent chemical functionalities—the carboxylic acid, the sulfonamide, and the aromatic ring—can be readily modified, making them valuable intermediates for constructing more complex molecules.

For example, Methyl 2-methoxy-5-sulfamoylbenzoate is a key intermediate in the synthesis of antipsychotic drugs such as Sulpiride and Levosulpiride. guidechem.com Similarly, 2-sulfamoylbenzoic acid and its esters have been used as starting materials for the synthesis of novel agonists for the Lysophosphatidic acid (LPA) receptor, specifically the LPA2 subtype. nih.gov In these syntheses, the sulfamoylbenzoic acid core provides a stable scaffold onto which other functional groups and side chains are added to achieve the desired biological activity and specificity. nih.gov The reactivity of the carboxylic acid and the sulfonamide nitrogen allows for the formation of amide, ester, and other linkages, facilitating the assembly of diverse molecular architectures.

Investigation as Molecular Probes for Target Engagement Studies

The utility of sulfamoylbenzoate derivatives as molecular probes in biochemical research is an area of growing interest. Molecular probes are essential tools for understanding complex biological systems, allowing for the detection and characterization of specific molecules, such as proteins or nucleic acids, within their native environments. The design of these probes often involves incorporating specific chemical motifs that can interact with a biological target and a reporter group for detection.

While direct studies on Prop-2-en-1-yl 2-sulfamoylbenzoate as a molecular probe are not extensively documented, the broader class of sulfonamide-containing molecules has been investigated for such purposes. For instance, certain sulfonamide derivatives have been explored as inhibitors for specific enzymes, and with appropriate modification, these could be adapted into probes to study target engagement. The sulfamoylbenzoate scaffold provides a versatile platform for chemical modification, allowing for the attachment of fluorophores, affinity tags, or photoactivatable groups.

The development of novel molecular probes is a dynamic field. For example, recent research has introduced proximity labeling strategies using small molecules to map the subcellular localization of RNAs and proteins. nih.gov These methods rely on the generation of reactive species by the probe to label nearby biomolecules. Similarly, fluorescent and colorimetric molecular probes have been synthesized to detect specific anions, demonstrating the principle of designing small molecules for targeted binding and reporting. nih.gov The sulfamoylbenzoate structure could potentially be integrated into such systems to modulate properties like cell permeability, target specificity, or the chemical reactivity of the reporter moiety.

Emerging Applications in Material Science and Polymer Chemistry (Leveraging Allyl Group Reactivity)

The presence of an allyl group in "this compound" imparts significant potential for applications in material science and polymer chemistry. The allyl group, with its terminal double bond, is a versatile functional handle for a variety of polymerization and modification reactions.

The reactivity of allylic C-H bonds is a key feature that can be exploited. These bonds are weaker than typical sp³ C-H bonds, making them more susceptible to reactions like oxidation, which is a fundamental process in the crosslinking of drying oils. wikipedia.org This enhanced reactivity allows for the incorporation of the molecule into polymer chains or for its use as a crosslinking agent to create robust network structures.

Allyl-terminated polymers are a unique class of materials that allow for the introduction of diverse functionalities through various chemical reactions. nih.gov The double bond of the allyl group can participate in several types of reactions, including:

Thiol-ene "click" chemistry : This is a highly efficient and specific reaction between a thiol and an alkene, which can be used for polymer functionalization or crosslinking under mild conditions. nih.govrsc.org

Epoxidation : The double bond can be converted to an epoxide, which is a reactive intermediate that can undergo ring-opening reactions with a variety of nucleophiles to introduce new functional groups. nih.govrsc.org

Polymerization : While the allyl double bond is less reactive in free-radical polymerization compared to monomers like styrene or acrylates, it can be copolymerized using specific techniques to produce functional polymers. gantrade.com

The ability to functionalize polymers post-synthesis is crucial for creating advanced materials with tailored properties. For example, allyl groups within a polymer backbone can be modified to attach biomolecules, change the material's solubility, or introduce stimuli-responsive behavior. Research on polyvinylphosphonates containing allyl groups has demonstrated the use of these functionalities as a starting point for a cascade of organic transformations, leading to complex polymer conjugates. rsc.org

The following table summarizes the key reactive sites of the allyl group and their potential applications in material science:

Reactive SiteType of ReactionPotential Application
C=C double bondThiol-ene "click" reactionPolymer crosslinking, surface modification
C=C double bondEpoxidation followed by ring-openingIntroduction of diverse functional groups
C=C double bondFree-radical (co)polymerizationCreation of functional polymers
Allylic C-H bondOxidationCrosslinking in coatings and resins

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.